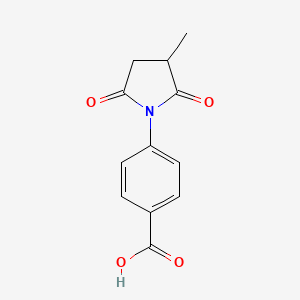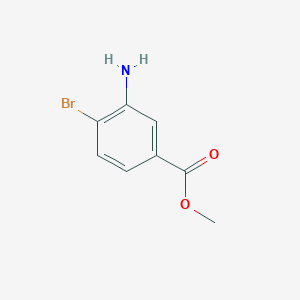
4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid is a compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzoic acid moiety attached to a pyrrolidine-2,5-dione ring, which is further substituted with a methyl group at the 3-position.
作用機序
Target of Action
The primary targets of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid are voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) . These targets play a crucial role in the transmission of nerve impulses in the nervous system.
Mode of Action
The compound interacts with its targets by inhibiting the function of the voltage-gated sodium and calcium channels, and the GABA transporter . This inhibition disrupts the normal flow of ions through these channels and alters the transmission of nerve impulses.
Biochemical Pathways
The affected pathways involve the flow of sodium and calcium ions through their respective channels, and the reuptake of GABA through the GABA transporter . The downstream effects include changes in neuronal excitability and neurotransmission.
Result of Action
The molecular and cellular effects of the compound’s action include altered ion flow through sodium and calcium channels, and disrupted GABA reuptake . These changes can lead to altered neuronal excitability and neurotransmission, potentially affecting various neurological functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid typically involves the reaction of 3-methylpyrrolidine-2,5-dione with a suitable benzoic acid derivative. One common method involves the condensation of 3-methylpyrrolidine-2,5-dione with 4-carboxybenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .
科学的研究の応用
4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
類似化合物との比較
Similar Compounds
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione: This compound shares a similar pyrrolidine-2,5-dione core structure but differs in the substitution pattern.
3-Methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid: Another derivative with a similar core structure but different functional groups.
Uniqueness
4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate multiple molecular targets and pathways makes it a promising candidate for further research and development .
特性
IUPAC Name |
4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-6-10(14)13(11(7)15)9-4-2-8(3-5-9)12(16)17/h2-5,7H,6H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTUAZVXHJBAKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)





![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)


![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)


![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)

